molecular formula C12H14N2O5 B5538718 4-(4-methoxy-3-nitrobenzoyl)morpholine

4-(4-methoxy-3-nitrobenzoyl)morpholine

Cat. No. B5538718
M. Wt: 266.25 g/mol
InChI Key: KHJBAYJZCAOEME-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel, safe, and robust nitration process has been developed for the synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine, showcasing an improved synthesis approach with enhanced yield, capacity, and safety profile. The process involves converting crude 4-(4-methoxyphenyl)morpholine to its nitric acid salt, followed by nitration using a dichloromethane solution of the isolated salt in concentrated sulfuric acid (Zhang et al., 2007).

Molecular Structure Analysis

Research on morpholinium 2-chloro-4-nitrobenzoate and related compounds reveals the significance of hydrogen bonding in defining their molecular structure, showcasing how cations and anions are connected through N-H...O hydrogen bonds to afford specific structural configurations (Ishida et al., 2001).

Chemical Reactions and Properties

4-(4-Methoxy-3-nitrophenyl)morpholine participates in various chemical reactions due to its nitro and methoxy functional groups, which are pivotal in the synthesis of biologically active compounds and intermediates for pharmaceutical applications. The compound's reactivity is influenced by its functional groups, enabling selective transformations and modifications crucial for developing novel compounds with enhanced properties (Zhang et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, crystal structure, and phase matchability of morpholinium 2-chloro-4-nitrobenzoate, a variant of the compound of interest, have been studied, highlighting its potential as a second-order nonlinear optical material. Such properties are essential for applications in optical devices and materials science, indicating the compound's versatility and applicability in various fields (Karthick et al., 2018).

Chemical Properties Analysis

The chemical properties of "4-(4-methoxy-3-nitrobenzoyl)morpholine" and its derivatives have been explored through experimental and theoretical studies, including quantum chemical analyses. These studies provide insights into the compound's reactivity, stability, and interactions at the molecular level, crucial for its application in synthetic chemistry and drug design (Karthick et al., 2018).

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • A novel nitration process was developed for the production of 4-(4-methoxy-3-nitrophenyl)morpholine, demonstrating substantial improvements in the robustness and safety profile of the synthesis process. This method resulted in improved yield, capacity increase, waste reduction, and simplified operations, highlighting its significance in organic synthesis and chemical manufacturing (Zhang et al., 2007).

Material Science

  • In the realm of material science, morpholine derivatives, including those related to 4-(4-methoxy-3-nitrobenzoyl)morpholine, have been studied for their thermo-responsive properties. Smart morpholine-functional statistical copolymers were synthesized and tested for aqueous thermo-responsiveness, offering potential applications in drug delivery systems and responsive materials (Lessard et al., 2012).

Pharmaceutical Intermediates

  • The compound has been implicated in the synthesis of pharmaceutical intermediates, such as in the process for synthesizing Gefitinib, a drug used in the treatment of certain types of cancer. The synthesis route includes converting 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into gefitinib, demonstrating the compound's role as a key intermediate in the development of cancer therapeutics (Jin et al., 2005).

Nonlinear Optical Materials

  • Morpholin-4-ium p-aminobenzoate, a compound related to 4-(4-methoxy-3-nitrobenzoyl)morpholine, has been synthesized and characterized for its nonlinear optical properties. The study suggests its suitability for various nonlinear optical (NLO) applications, indicating the potential of morpholine derivatives in the development of NLO materials (Shanmugam et al., 2012).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to inhibit lrrk2 kinase activity , which plays a crucial role in Parkinson’s disease.

Mode of Action

If it indeed targets LRRK2 kinase like its analogs , it might inhibit the kinase activity, leading to a decrease in phosphorylation of downstream targets.

properties

IUPAC Name

(4-methoxy-3-nitrophenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-18-11-3-2-9(8-10(11)14(16)17)12(15)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJBAYJZCAOEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-3-nitrobenzoyl)morpholine

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